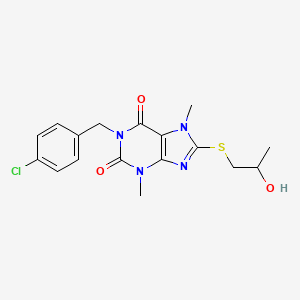
1-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of purine derivatives, including those similar to the specified compound, typically involves multi-step chemical reactions. For instance, the synthesis of 6-purineselenyl and various dione derivatives has been elaborated through reactions involving mercapto and chlorobenzyl groups. These procedures are characterized by the use of spectroscopic methods for structural elucidation, including 1H-NMR, 13C-NMR, and MS spectrometry, highlighting the complexity and precision required in synthesizing such compounds (Gobouri, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives is closely analyzed through crystallography and spectroscopic methods. Studies have shown detailed quantitative analysis of different intermolecular interactions present in purine diones, shedding light on their molecular sheets formed by hydrogen bonds and the role of electrostatic energy in stabilization. These analyses are critical in understanding the molecular arrangement and potential applications (Shukla et al., 2020).
Chemical Reactions and Properties
The chemical behavior of purine derivatives under various conditions has been a subject of study. For example, reactions involving diamines have led to the formation of complex structures, highlighting the reactivity of these compounds towards the formation of macrocyclic compounds and Schiff bases. Such studies are pivotal in exploring the chemical versatility and reactivity of purine-based compounds (Bailey et al., 1983).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. Quantitative investigations into these interactions provide insights into the anisotropic distribution of interaction energies, which is crucial for the design and development of new materials with specific physical properties (Shukla et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing a range of chemical transformations, are essential aspects of purine derivatives. Studies on the synthesis and reactions with N-nucleophiles, for example, have expanded the understanding of the reactivity patterns of these compounds, laying the groundwork for developing compounds with desired chemical properties (Mukhomodyarova & Ibragimova, 2023).
科学的研究の応用
1. Analytical Method Development for Compound Detection
A study highlighted the development of a high-performance thin-layer chromatography (HPTLC) method for the determination of linagliptin, a compound structurally related to the chemical , in tablet form. This method aimed to provide a validated, stability-indicating assay that could effectively determine the drug and its degradation products, highlighting the importance of stability in drug formulation and the suitability of the proposed analytical method (Rode & Tajne, 2021).
2. Tautomerism and Molecular Interaction Studies
Research on the tautomerism of nucleic acid bases such as purines, which are chemically related to the compound , has been conducted. This includes examining how the tautomeric equilibria of purine bases might change in different environments. Such studies help in understanding the stability of tautomers and their biological significance, potentially impacting our knowledge of spontaneous mutations and the behavior of compounds like the one (Person et al., 1989).
3. Medicinal Chemistry and Drug Design
Studies on furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues reveal the importance of these compounds in medicinal chemistry. The compound , being structurally similar to purine nucleobases, may share some of the biological activities and pharmaceutical potential of these compounds. The research underscores the significance of bioisosteric replacement and structural modifications in optimizing activity and selectivity for specific biological targets (Ostrowski, 2022).
4. Synthetic Development of Functional Compounds
Another study discusses the journey of 2,4-thiazolidinedione (TZD) scaffolds, structures that share features with the compound , emphasizing their role in medicinal chemistry for managing diseases like T2DM. The review highlights the importance of structural amendments in the TZD scaffold to design potential inhibitors and the significance of these compounds in the field of drug development (Verma et al., 2019).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-10(23)9-26-16-19-14-13(20(16)2)15(24)22(17(25)21(14)3)8-11-4-6-12(18)7-5-11/h4-7,10,23H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUVUBXLZKDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

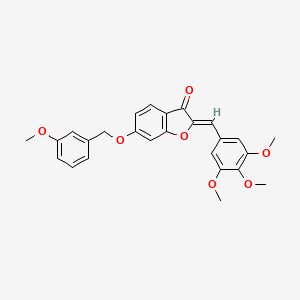
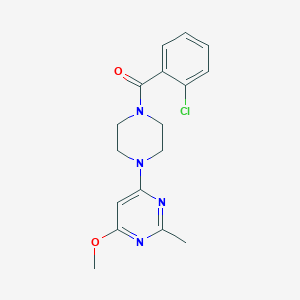


![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)
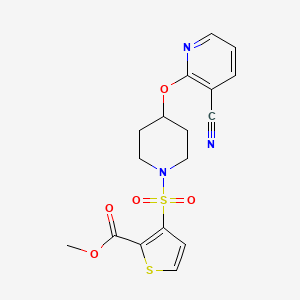
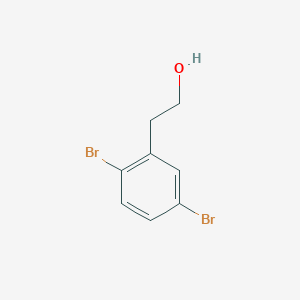
![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)

![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
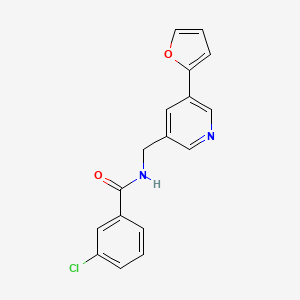
![2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2492242.png)
![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)
